molecular formula C37H62N7O17P3S · CF3COOH B1162981 Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)

Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)

Cat. No.: B1162981
M. Wt: 1115.9
InChI Key: OQLWTCOEDPEGMT-JCJZYQGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyl coenzyme A (acyl-CoA) thioesters are used by a variety of physiological pathways, including energy production by β-oxidation in mitochondria and peroxisomes and the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters. In addition, palmitoyl CoA serves as a substrate for palmitoylation, a post-translational protein modification in which a protein acyltransferase transfers the palmitoyl group to a free thiol on target proteins. Palmitoyl alkyne-CoA is an ω-alkynylated form of palmitoyl CoA. The terminal alkyne group allows the use of click chemistry linking reactions to label or pull down compounds that interact with palmitoyl CoA or, after palmitoyl transfer, the acyl group. Specifically, palmitoyl alkyne-CoA may be useful in assessing the in vitro palmitoylation of proteins.

Properties

Molecular Formula

C37H62N7O17P3S · CF3COOH

Molecular Weight

1115.9

InChI

InChI=1S/C37H62N7O17P3S.C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;3-2(4,5)1(6)7/h1,24-26

InChI Key

OQLWTCOEDPEGMT-JCJZYQGLSA-N

SMILES

O=C(CCNC([C@@](O)([H])C(C)(C)COP(OP(O)(OC[C@@H]1[C@@H](OP(O)(O)=O)[C@H](O)[C@H](N2C=NC3=C2N=CN=C3N)O1)=O)(O)=O)=O)NCCSC(CCCCCCCCCCCCCC#C)=O.FC(F)(C(O)=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
Reactant of Route 2
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
Reactant of Route 3
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
Reactant of Route 4
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
Reactant of Route 5
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)
Reactant of Route 6
Palmitoyl Alkyne-Coenzyme A (trifluoroacetate salt)

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